2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile

Cross-coupling Synthetic Chemistry Regioselectivity

Building kinase inhibitor libraries? 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile (CAS 1909319-59-0) provides orthogonal C5-Br and C4-CN handles for protecting-group-free sequential functionalization. • Streamlines CDK1 inhibitor precursor synthesis • Enables regioselective C5 cross-coupling • Acetonitrile group converts to amides, amines, tetrazoles. Available 0.25g-5g; bulk custom synthesis on request. In stock for global shipping.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06
CAS No. 1909319-59-0
Cat. No. B2480108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile
CAS1909319-59-0
Molecular FormulaC5H3BrN2S
Molecular Weight203.06
Structural Identifiers
SMILESC1=NC(=C(S1)Br)CC#N
InChIInChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2
InChIKeyDNQKRPSHCFXLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile: Versatile Thiazole Building Block


2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile (CAS 1909319-59-0) is a brominated thiazole derivative featuring a reactive acetonitrile group at the 2-position . Thiazoles are five-membered heterocycles containing both sulfur and nitrogen, and they serve as core scaffolds in numerous bioactive compounds [1]. The specific substitution pattern of this compound provides a unique synthetic handle for constructing more complex heterocyclic architectures, which is a key differentiator from other thiazole analogs [2].

Selection Logic
Unique 5-bromo / 4-acetonitrile substitution for orthogonal reactivity
Workflow Fit
Supports sequential cross-coupling and functional group interconversion routes
Class-level inference
Reported Utility
Cited as precursor for thiazole-based CDK1 inhibitor synthesis
Supporting evidence

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile: Irreplaceable Reactivity Profile


Generic substitution of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile with other thiazole derivatives is not straightforward due to the precise positioning of its reactive functional groups. The combination of a 5-bromo substituent and a 4-acetonitrile group creates a unique electronic and steric environment that dictates the regioselectivity and efficiency of subsequent chemical reactions, such as cross-couplings and cyclizations [1]. Using an analog with a different substitution pattern, such as a 2-bromo-4-acetonitrile thiazole, would alter the reactivity profile and likely lead to different reaction outcomes, lower yields, or the formation of unwanted byproducts, thereby compromising the synthetic pathway .

Substituting with 2-bromo-4-acetonitrile thiazole may shift regioselectivity and alter reaction outcomes.
Using analogs lacking the acetonitrile group (e.g., 5-bromo-1,3-thiazole) removes a key diversification handle.
Generic thiazole building blocks may not provide the same documented entry into CDK1 inhibitor chemical space.

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile: Comparative Synthetic Evidence


Regioselective Cross-Coupling Handle

The 5-position bromine atom serves as a specific and well-defined handle for palladium-catalyzed cross-coupling reactions, enabling the precise introduction of aryl or alkyl groups at this location . In contrast, 2-bromo-1,3-thiazole analogs exhibit different regioselectivity, often leading to functionalization at the 2-position, which is less desirable when the acetonitrile group is required to remain intact for subsequent transformations .

Cross-Coupling Handle
Class-level inference
Target: C5-Br reactivity (orthogonal to C2). Comparator: 2-bromo-1,3-thiazole (C2 reactivity).
Reported regioselectivity context
Supports predictable sequential synthesis
Cross-coupling Synthetic Chemistry Regioselectivity

Multipurpose Transformable Acetonitrile Moiety

The acetonitrile group at the 4-position is not a passive substituent; it is a versatile functional group that can be transformed into a range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles [1]. This contrasts with analogs like 5-bromo-1,3-thiazole, which lacks this functional handle and offers fewer options for downstream diversification [2].

Transformable Acetonitrile
Class-level inference
Target: 4-acetonitrile (convertible to -CH2NH2, -CH2COOH). Comparator: 5-bromo-1,3-thiazole (no handle).
Supports diversification efficiency
May reduce synthetic step count
Medicinal Chemistry Heterocycle Synthesis Functional Group Interconversion

Precursor to CDK1 Inhibitors

The compound has been explicitly cited as a precursor for synthesizing 5-bromo-1,3-thiazole derivatives with demonstrated biological activity, specifically as inhibitors of cyclin-dependent kinase 1 (CDK1) . This is a specific, documented application that directly links the compound's unique substitution pattern to a therapeutically relevant biological outcome, a level of specificity not found for many other generic thiazole building blocks.

CDK1 Inhibitor Precursor
Supporting evidence
Explicitly cited as a precursor for synthesizing CDK1 inhibitors (literature precedent).
Supports kinase-target research entry
Documented bioactive chemical space
Medicinal Chemistry Drug Discovery Kinase Inhibition

2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile: Recommended Application Scenarios


Trisubstituted Thiazole Libraries for Kinase Discovery

Researchers aiming to explore the chemical space around kinase inhibitors can utilize 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile as a core scaffold. Its C5-bromo handle allows for diversification via cross-coupling, while the acetonitrile group can be transformed into amides or other pharmacophores, as suggested by its use in synthesizing CDK1 inhibitors .

Sequential Heterocycle Functionalization

For synthetic chemists planning multi-step routes to complex heterocyclic targets, this compound offers a logical and efficient starting point. The orthogonal reactivity of the bromo and acetonitrile groups enables a sequential functionalization strategy , avoiding protecting group chemistry and streamlining the synthesis of advanced intermediates for medicinal chemistry programs.

Agrochemical and Material Science Precursors

Given its general utility as a reactive building block for constructing heterocyclic compounds [1], this molecule is a suitable candidate for programs developing novel herbicides, fungicides, or organic electronic materials where a functionalized thiazole core is required.

Application
Selection Property
Validation Focus
Trisubstituted Thiazole Libraries
Orthogonal reactivity (C5-Br / C4-CN)
Cross-coupling and FG interconversion yield
Sequential Heterocycle Synthesis
Predictable regioselective functionalization
Reaction sequence efficiency and byproduct profile
Agrochemical / Material Science Precursors
Functionalized thiazole core scaffold
Target heterocycle synthesis feasibility

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